ethyl 2-[(methoxyacetyl)amino]benzoate
Description
Ethyl 2-[(methoxyacetyl)amino]benzoate is an ester derivative featuring a benzoate core substituted with a methoxyacetyl amino group at the ortho position. This compound is characterized by its hybrid structure, combining aromatic, ester, and amide functionalities.
Properties
IUPAC Name |
ethyl 2-[(2-methoxyacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(15)9-6-4-5-7-10(9)13-11(14)8-16-2/h4-7H,3,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMMEMZHOUCNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(methoxyacetyl)amino]benzoate typically involves the following steps:
Starting Material: The synthesis begins with 2-aminobenzoic acid.
Acylation: The amino group of 2-aminobenzoic acid is acylated using methoxyacetyl chloride in the presence of a base such as pyridine to form 2-[(methoxyacetyl)amino]benzoic acid.
Esterification: The carboxylic acid group of 2-[(methoxyacetyl)amino]benzoic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors for the acylation and esterification steps to handle large quantities of reactants.
Catalysts and Solvents: Employing efficient catalysts and solvents to optimize reaction conditions and yield.
Purification: Utilizing purification techniques such as recrystallization and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(methoxyacetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 2-[(methoxyacetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(methoxyacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as inflammation or microbial growth.
Comparison with Similar Compounds
2-(2-Ethoxy-2-oxoacetamido)benzoic acid
- Structure : Differs by replacing the ethyl ester group with a carboxylic acid (–COOH) at the benzylic position.
- Physical Properties: Molecular formula: C₁₁H₁₁NO₅; Molecular weight: 237.21 g/mol . Crystallographic Triclinic crystal system (space group P1), with unit cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å. Hydrogen bonding (O–H⋯O and C–H⋯O) stabilizes the planar molecular geometry .
- Reactivity/Applications: The carboxylic acid group enhances hydrogen-bonding capacity, making it suitable for crystallographic studies and coordination chemistry. However, reduced solubility in non-polar solvents compared to the ethyl ester analogue limits its utility in organic synthesis .
Ethyl 2-Methoxybenzoate
- Structure: Lacks the methoxyacetyl amino group; instead, a simple methoxy (–OCH₃) substituent is present at the ortho position.
- Physical Properties: Molecular formula: C₁₀H₁₂O₃; Molecular weight: 180.20 g/mol . Solubility: Highly soluble in ethanol; melting point and refractive index align with simpler aromatic esters .
- Applications: Widely used as a flavoring agent in food industries (JECFA/FCC compliance) due to its low toxicity and stability. The absence of the amide group reduces its utility in drug design compared to ethyl 2-[(methoxyacetyl)amino]benzoate .
Ethyl 4-(Dimethylamino) Benzoate
- Structure: Features a dimethylamino (–N(CH₃)₂) group at the para position instead of the methoxyacetyl amino group.
- Reactivity: Demonstrates higher reactivity in photopolymerization reactions compared to methacrylate derivatives. For instance, in resin cements, it achieves a 15–20% higher degree of conversion than 2-(dimethylamino) ethyl methacrylate .
- Applications: Preferred in dental resins for its superior physical properties (e.g., tensile strength) and compatibility with co-initiators like camphorquinone (CQ) .
Methyl 2-[(Ethoxycarbonyl)Amino]Benzoate
- Structure : Substitutes the methoxyacetyl group with an ethoxycarbonyl (–OCOOC₂H₅) moiety.
- Physical Properties: Molecular formula: C₁₁H₁₃NO₄; Molecular weight: 223.23 g/mol . Boiling point: 291.1°C at 760 mmHg; melting point: -44°C .
- Applications : Primarily used in research settings (e.g., as a synthetic intermediate). The ethoxycarbonyl group offers hydrolytic stability under acidic conditions, contrasting with the more reactive methoxyacetyl group .
Ethyl 2-[(2-Cyanoacetyl)Amino]Benzoate
- Structure: Replaces the methoxy group with a cyano (–CN) substituent on the acetyl moiety.
- Reactivity: The electron-withdrawing cyano group enhances electrophilicity, facilitating nucleophilic substitution reactions.
- Applications : Serves as a key intermediate in pharmaceutical synthesis (e.g., cephalosporin antibiotics) due to its compatibility with heterocyclic coupling reactions .
Key Research Findings
- Synthetic Flexibility: Methoxyacetyl-substituted benzoates (e.g., this compound) are synthesized via β-ketoester intermediates, with yields influenced by alcohol choice and reaction conditions .
- Structure-Property Relationships: The methoxyacetyl group enhances solubility in polar aprotic solvents (e.g., DMF) compared to cyano or ethoxycarbonyl derivatives, which are more lipophilic .
- Biological Relevance: Amide-containing analogues (e.g., this compound) show promise in medicinal chemistry due to their ability to participate in hydrogen bonding, a critical factor in drug-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
